5-Nitrophthalazine
Description
Overview of Phthalazine (B143731) Heterocycles in Organic Chemistry
Phthalazines belong to a class of bicyclic aromatic compounds known as benzodiazines, which also includes quinazoline, cinnoline, and quinoxaline. wikipedia.orgwikipedia.org They are integral building blocks in the synthesis of more complex heterocyclic systems. journaljpri.com
Phthalazine, with the chemical formula C₈H₆N₂, consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. wikipedia.org This ortho-fused arrangement of the two nitrogen atoms in the six-membered ring distinguishes it from its isomers. wikipedia.org The molecule is planar and possesses aromatic character due to the delocalization of π-electrons across both rings, which imparts significant resonance stabilization. solubilityofthings.comnih.gov However, the pyridazine ring exhibits lower aromaticity compared to the benzene subring. researchgate.net This difference in aromaticity influences its reactivity, making the pyridazine ring more susceptible to certain reactions. researchgate.net
Table 1: Physicochemical Properties of Phthalazine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂ |
| Molar Mass | 130.150 g·mol⁻¹ |
| Appearance | Pale yellow needles |
| Melting Point | 90 to 91 °C |
| Boiling Point | 315 to 317 °C (decomposes) |
| Solubility in water | Miscible |
| pKa | 3.39 |
Data sourced from Wikipedia wikipedia.org
The synthesis of phthalazine derivatives has been an active area of research for over a century. Early methods involved the condensation of ω-tetrabromorthoxylene with hydrazine (B178648) or the reduction of chlorphthalazine. wikipedia.org Over the years, a multitude of synthetic routes have been developed, often starting from readily available precursors like phthalic anhydride (B1165640) or substituted benzoic acids. longdom.orgsci-hub.se Modern synthetic strategies include one-pot reactions starting from aromatic aldehydes, offering efficient access to a wide range of substituted phthalazines. acs.orgorganic-chemistry.org
Structural Characteristics and Aromaticity Considerations
Importance of Nitroaromatic Compounds in Chemical Research
Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, are a cornerstone of modern organic chemistry. nih.gov Their chemistry has been studied since the 19th century and continues to be an area of active investigation. nih.gov
The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring to which it is attached. wikipedia.orgmdpi.comuniroma2.it This electron-withdrawing nature deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgbritannica.com The presence of a nitro group can also increase the acidity of C-H bonds on adjacent (alpha) carbons. wikipedia.org Furthermore, the nitro group can act as a good leaving group in certain reactions, enabling its conversion into a wide variety of other functional groups. mdpi.comuniroma2.it
The unique properties of the nitro group have led to the widespread use of nitroaromatic compounds in various fields. They are crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers. nih.govresearchgate.net Many explosives, such as trinitrotoluene (TNT), are nitroaromatic compounds. wikipedia.org In medicinal chemistry, nitro-containing compounds have been investigated for a range of biological activities, including antimicrobial and anticancer properties. rsc.orgnih.gov They are also used in the development of materials with specific electronic and optical properties. nih.govsmolecule.com
Role of the Nitro Group in Modulating Reactivity
Specific Research Focus: 5-Nitrophthalazine as a Model Compound
This compound is a specific derivative of phthalazine where a nitro group is substituted at the 5-position of the phthalazine ring system. labsolu.ca This substitution significantly influences the electron distribution and chemical reactivity of the parent molecule. The synthesis of this compound is typically achieved through the nitration of phthalazine. cdnsciencepub.com Research on this compound and its derivatives is driven by the potential to create novel compounds with tailored properties for various applications, including as intermediates in the synthesis of other complex molecules. nih.govresearchgate.net
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅N₃O₂ |
| Molecular Weight | 175.14 g/mol |
| Appearance | Light yellow solid |
Data sourced from PubChem and other chemical suppliers nih.govnih.gov
Rationale for Investigating the 5-Nitro Regioisomer
The focus on the this compound regioisomer is driven by several key factors, primarily related to its synthesis, unique properties, and utility as a chemical intermediate.
A significant practical reason for its investigation is the regioselectivity of the nitration reaction of phthalazine. Under specific conditions, such as using potassium nitrate (B79036) in concentrated sulfuric acid, the reaction yields this compound as the exclusive product. rushim.ru This synthetic accessibility makes it a readily available starting material for further chemical exploration.
The placement of the nitro group at the 5-position has a profound impact on the molecule's electronic structure and, consequently, its chemical and biological behavior. smolecule.com As a potent electron-withdrawing group, it decreases the electron density of the aromatic system, which influences its reactivity and metabolic stability. unito.it For instance, studies on its metabolism in human liver microsomes have shown that this compound is significantly more stable compared to both the parent phthalazine and its amino-substituted counterpart, 5-aminophthalazine. unito.it This enhanced stability is a valuable characteristic in the context of drug design, potentially leading to improved pharmacokinetic profiles.
Furthermore, this compound serves as a crucial precursor for the synthesis of other valuable compounds. The nitro group can be readily reduced to an amino group, yielding 5-aminophthalazine. nih.gov This amine derivative is a versatile building block for creating more complex molecules with targeted biological activities, such as inhibitors of the protein ezrin, which has implications for cancer therapy. nih.gov
Current Gaps in Scholarly Understanding of this compound
Despite the research conducted on this compound, several areas remain underexplored, presenting opportunities for future investigation.
While the primary synthesis of this compound is well-documented, the full extent of its chemical reactivity remains to be systematically charted. A comprehensive comparative study of its reactivity against other nitro-regioisomers could provide deeper insights into the structure-activity relationships of this class of compounds.
The precise mechanisms underlying the observed biological activities of this compound and its derivatives are not always fully elucidated. Although it is known to be a lead compound for developing agents with antimicrobial and anticancer properties, the specific molecular targets and pathways involved often require more detailed investigation. smolecule.com
A significant knowledge gap exists in the predictive understanding of its metabolic fate, particularly concerning its interaction with human Aldehyde Oxidase (AOX). While it has been used as a model compound in such studies, creating a robust and accurate predictive model for AOX-mediated metabolism remains a challenge. unito.itpnas.org Discrepancies between computational predictions and experimental outcomes highlight the need for more refined theoretical models to better understand these interactions. unito.it
Finally, the potential application of this compound in fields beyond medicinal chemistry, such as materials science, is an area that is largely unexplored. The unique structural and electronic properties of the molecule suggest it could be a candidate for developing novel materials, but this potential has yet to be significantly realized. smolecule.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 89898-86-2 | nih.gov |
| Molecular Formula | C₈H₅N₃O₂ | nih.gov |
| Molecular Weight | 175.14 g/mol | nih.gov |
| InChIKey | NWASGBYNFZVASN-UHFFFAOYSA-N | nih.gov |
Table 2: Metabolic Stability of Phthalazine Derivatives
| Compound | Stability in Human Liver Microsomes | Source |
| This compound | More stable | unito.it |
| Phthalazine | Less stable than 5-nitro derivative | unito.it |
| 5-Aminophthalazine | Less stable than 5-nitro derivative | unito.it |
Structure
3D Structure
Properties
IUPAC Name |
5-nitrophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASGBYNFZVASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455354 | |
| Record name | 5-nitrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89898-86-2 | |
| Record name | 5-nitrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Nitrophthalazine and Its Precursors
Classical Nitration Reactions for Phthalazine (B143731) Derivatives
The introduction of a nitro group onto the phthalazine core is a fundamental transformation in the synthesis of 5-nitrophthalazine. Classical nitration methods have been extensively studied, providing foundational knowledge for this class of compounds.
Direct Nitration of Phthalazine and Positional Selectivity
Direct nitration of the parent phthalazine molecule is a primary route to obtaining this compound. However, the reaction is not without its difficulties, including issues of regioselectivity and the potential for unwanted side reactions. rushim.ru
The nitration of phthalazine can be achieved using a mixture of a nitrate (B79036) salt, such as sodium nitrate (NaNO₃) or potassium nitrate (KNO₃), in concentrated sulfuric acid (H₂SO₄). rushim.runih.gov This combination generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the aromatic substitution to occur. masterorganicchemistry.com Phthalazine is generally resistant to nitration and can be prone to oxidation to phthalic acid under harsh conditions, such as with fuming nitric acid. rushim.ru The use of potassium nitrate in 98% sulfuric acid allows for the nitration to proceed while minimizing oxidation, yielding this compound. rushim.ru
A typical procedure involves the slow addition of the nitrating agent to a solution of phthalazine in concentrated sulfuric acid at a controlled temperature. For instance, one method describes the synthesis of a this compound intermediate in 56% yield as a light yellow solid. nih.gov Another source reports a 17% yield of this compound when using potassium nitrate in concentrated sulfuric acid. thieme-connect.de
Table 1: Reagents and Yields for Direct Nitration of Phthalazine
| Nitrating Agent | Acid | Reported Yield of this compound | Reference |
| Potassium Nitrate | Concentrated Sulfuric Acid | 17% | thieme-connect.de |
| Potassium Nitrate | 98% Sulfuric Acid | Exclusive product (yield not specified) | rushim.ru |
| Not specified | Not specified | 56% (for an intermediate) | nih.gov |
This table summarizes the different reagent systems and reported yields for the direct nitration of phthalazine to this compound.
Reagents and Reaction Conditions (e.g., NaNO3/H2SO4)
Nitration of Substituted Phthalazines
The nitration of phthalazine derivatives that already bear substituents on the ring system has also been investigated. The nature and position of the existing substituent can significantly influence the regiochemical outcome of the nitration reaction. For example, the nitration of 1(2H)-phthalazone with potassium nitrate and concentrated sulfuric acid primarily forms the 5-nitro compound, with a small amount of the 8-nitro isomer. researchgate.net In contrast, 4-methyl-1(2H)-phthalazone under similar conditions predominantly yields the 8-nitro compound, with only a small quantity of the 5-nitro isomer. researchgate.net This demonstrates the directing effect of the methyl group. Further complicating matters, nitration of 4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid in the cold produces both 8- and 6-nitro compounds. researchgate.net These examples highlight the critical role that substituents play in directing the incoming nitro group, a factor that must be carefully considered when designing synthetic routes to specifically substituted nitrophthalazines.
Advanced Synthetic Approaches to this compound
In addition to classical nitration, more advanced synthetic methods have been developed to access the this compound scaffold. These approaches can offer alternative pathways that may provide improved yields or access to derivatives that are difficult to obtain through direct nitration.
Photocyclisation Reactions Leading to 5-Nitrophthalazines
Photochemical reactions represent a powerful tool in organic synthesis. The photolysis of o-nitrobenzaldehyde N-acylhydrazones has been shown to result in photocyclisation, leading to the formation of 1-substituted 5-nitrophthalazines. researchgate.net This method provides a direct route to this compound derivatives from acyclic precursors. The reaction proceeds via an intramolecular cyclization, driven by the energy of UV light. researchgate.netmdpi.com While this approach can be effective, it is noteworthy that the photolysis of o-nitrobenzaldehyde N-acetyl-N-alkylhydrazones can also lead to the generation of benzyne (B1209423) as a minor pathway. researchgate.net The efficiency and regioselectivity of these photocyclization reactions can be influenced by the nature of the substituents on the starting materials. mdpi.com This synthetic strategy offers a distinct advantage by constructing the phthalazine ring system and introducing the nitro group in a concerted fashion.
Photolysis of o-nitrobenzaldehyde N-acylhydrazones
A modern and effective method for preparing 1-substituted 5-nitrophthalazines involves the photolysis of o-nitrobenzaldehyde N-acylhydrazones. researchgate.netvdoc.pub This photochemical approach offers a direct route to the phthalazine ring system. The reaction is a photocyclization process where irradiation of the starting hydrazone induces the formation of the bicyclic heteroaromatic product. researchgate.net This method is notable as it can be adapted into a photochemical flow process, which allows for the generation of products in high yields and facilitates easier isolation of multi-gram quantities. researchgate.net The reaction proceeds via a photoexcited nitroarene, which then forms a cyclic hydroxylamine (B1172632) intermediate that subsequently rearranges to the final phthalazine structure. researchgate.net
The general reaction can be summarized as follows: o-nitrobenzaldehyde N-acylhydrazone + hν (light) → 1-substituted this compound
Influence of Hydrazone Substituents on Reaction Pathway
The substituents on the hydrazone moiety play a critical role in directing the outcome of the photochemical reaction. researchgate.net The specific nature of the groups attached to the nitrogen atoms determines whether the reaction proceeds via cyclization to form a phthalazine or follows an alternative pathway.
Research has shown a distinct divergence in reaction products based on the substitution pattern:
N-acylhydrazones : When the hydrazone of o-nitrobenzaldehyde is acylated (possessing an acyl group, R-C=O), the photolysis predominantly results in photocyclization, yielding the corresponding 1-substituted this compound. researchgate.net
N-acetyl-N-alkylhydrazones : In contrast, if the hydrazone is both acetylated and alkylated on the nitrogen atoms, irradiation leads to the generation of benzyne. This occurs through the decomposition of an intermediate o-(N-acetyl-N-alkyltriazeno)benzoic acid. In this case, the formation of this compound is only a minor process. researchgate.net
This demonstrates that the presence of a simple acyl group is crucial for favoring the intramolecular cyclization that forms the desired phthalazine ring.
Multi-step Synthesis from Precursors
Traditional multi-step syntheses provide reliable routes to this compound and its important precursors, starting from readily available chemicals.
Preparation of this compound Intermediate
A primary method for synthesizing this compound involves the direct nitration of the parent heterocycle, phthalazine. This electrophilic substitution reaction introduces a nitro group onto the benzene (B151609) ring portion of the molecule. Selective nitration of phthalazine using potassium nitrate (KNO₃) in a sulfuric acid medium affords this compound in good yield. nih.gov The reaction yields the 5-nitro intermediate as a light yellow solid. nih.govresearchgate.net
Another crucial intermediate in the synthesis of related compounds is 5-nitrophthalhydrazide. This compound is typically prepared via a condensation reaction between 3-nitrophthalic acid (or its anhydride) and hydrazine (B178648) hydrate. chemicalbook.comcas.org The reaction conditions can be varied, as shown in the table below.
Interactive Table: Synthesis of 5-Nitrophthalhydrazide
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 3-Nitrophthalic acid anhydride (B1165640) | Hydrazine hydrate | Acetic acid | 110 °C | 0.5 h | 92% | chemicalbook.com |
| 3-Nitrophthalic acid | 10% aq. Hydrazine | Triethylene glycol | 210-220 °C | 2 min | N/A | Current time information in Bangalore, IN. |
Subsequent Transformations for Target Compound Isolation
Following the synthesis of the this compound intermediate via nitration of phthalazine, isolation involves a standard chemical workup. The reaction mixture is typically quenched by pouring it over ice, which causes the product to precipitate. The solid can then be collected by filtration and dried to afford the this compound product. nih.govresearchgate.net
For the 5-nitrophthalhydrazide intermediate, a common subsequent transformation is the reduction of the nitro group to an amine using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄), which produces 5-aminophthalhydrazide, commonly known as luminol. thieme-connect.de
Green Chemistry Principles in this compound Synthesis
Development of Environmentally Benign Synthetic Routes
In recent years, principles of green chemistry have been applied to the synthesis of phthalazine derivatives to create more environmentally friendly and efficient processes. reading.ac.uk These methods focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption.
One notable green approach is the use of solvent-free reaction conditions. For example, the synthesis of pyrazolo[1,2-b]phthalazinediones using 6-nitrophthalhydrazide (a positional isomer of the 5-nitro derivative) has been successfully achieved through a one-pot, three-component condensation reaction using a grinding method at room temperature. researchgate.nettandfonline.com This technique, known as grindstone chemistry, avoids the need for conventional solvents, significantly reducing chemical waste. researchgate.nettandfonline.com
Other green strategies that have been applied to the synthesis of the broader phthalazine family include:
Microwave-assisted synthesis , which can dramatically shorten reaction times. arabjchem.org
The use of green solvents like ethanol, ethyl lactate, or ionic liquids. arabjchem.orggoogle.com
The application of recoverable and non-toxic catalysts , such as p-sulfonic acid calix researchgate.netarene or copper(II) triflate, to drive reactions efficiently. arabjchem.orgscispace.com
These methodologies represent a significant move towards more sustainable chemical manufacturing for this class of compounds.
Atom Economy and Waste Minimization Strategies
The principles of green chemistry, particularly atom economy and waste minimization, are critical considerations in the synthesis of this compound, especially given the use of strong acids and nitrating agents.
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net The nitration of aromatic compounds, a key step in the synthesis of this compound precursors, often has a low atom economy due to the use of stoichiometric amounts of strong acids as catalysts and dehydrating agents. scirp.org
For instance, in the nitration of phthalic anhydride using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the sulfuric acid acts as a catalyst and is regenerated, but its use in large quantities contributes significantly to the process mass intensity. The idealized reaction for the formation of nitrophthalic acid (C₈H₅NO₆) from phthalic anhydride (C₈H₄O₃) and nitric acid is:
C₈H₄O₃ + HNO₃ → C₈H₅NO₆ + H₂O
The theoretical atom economy for this transformation is calculated as:
(Molecular Weight of C₈H₅NO₆) / (Molecular Weight of C₈H₄O₃ + Molecular Weight of HNO₃) x 100%
This calculation, however, does not account for the sulfuric acid used in the process. When considering all reagents, the atom economy is significantly lower.
Waste Minimization Strategies:
Several strategies can be employed to minimize waste in the synthesis of this compound and its precursors:
Catalytic Nitration: The development of solid acid catalysts or other recyclable catalysts for nitration could reduce the reliance on large quantities of sulfuric acid, thereby minimizing acidic waste streams. scirp.org
Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions where possible can significantly reduce volatile organic compound (VOC) emissions and simplify purification processes. Some nitration reactions have been successfully carried out under solvent-free conditions, which also helps in reducing waste. scirp.org
Process Optimization: Careful optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, can improve yield and selectivity, thus reducing the formation of byproducts and unreacted starting materials.
Alternative Nitrating Agents: Exploring the use of alternative, more environmentally benign nitrating agents could reduce the hazards and waste associated with traditional mixed-acid nitration. For example, N-nitropyrazole-based reagents have been explored for their high efficiency and better atom economy in nitration reactions. nih.govacs.org
The following table outlines potential areas for waste generation in the synthesis of this compound and suggests corresponding minimization strategies.
| Process Step | Major Waste Stream | Suggested Minimization Strategy |
| Nitration of Phthalic Anhydride | Spent sulfuric and nitric acid | Use of solid acid catalysts; recycling of acid streams. |
| Separation of Isomers | Mixed acid and aqueous waste containing organic byproducts | Optimization of reaction conditions to improve regioselectivity; development of more efficient separation techniques. |
| Hydrolysis and Dehydration | Aqueous acidic or basic waste | Neutralization and proper treatment of aqueous streams; recycling of water where feasible. |
| Product Purification | Organic solvents from chromatography and recrystallization | Use of greener solvents; development of non-chromatographic purification methods like crystallization. |
By implementing these strategies, the synthesis of this compound can be made more efficient and environmentally responsible, aligning with the principles of green and sustainable chemistry. jetir.org
Chemical Reactivity and Transformation Studies of 5 Nitrophthalazine
Reduction Reactions of the Nitro Group
The reduction of the nitro group in 5-Nitrophthalazine is a fundamental transformation that opens pathways to a variety of functionalized phthalazine (B143731) derivatives.
Conversion to Aminophthalazine Derivatives
The transformation of this compound to 5-Aminophthalazine is a key synthetic step. nih.gov This conversion is typically achieved through chemical reduction. One documented method involves the use of sodium hydrogensulfite. nih.gov In a specific example, this compound was treated with sodium hydrogensulfite in a mixture of tetrahydrofuran (B95107) and water at 50 °C to yield 5-Aminophthalazine. nih.gov This resulting amino derivative serves as a versatile intermediate for further functionalization. pnas.org
Another approach involves the nitration of phthalazine using a sodium nitrate (B79036) and sulfuric acid solution to produce this compound, which is then reduced to 5-aminophthalazine. pnas.org This aminophthalazine can be further reacted, for instance, with 2-picolinic acid to form an amide. pnas.org
Detailed research has outlined a specific procedure for this reduction: a solution of this compound in tetrahydrofuran is treated with an aqueous solution of sodium hydrogen sulfite (B76179) at 50°C. nih.gov After a short reaction time, the product, 5-aminophthalazine, can be extracted and purified. nih.gov
Table 1: Selected Methods for the Reduction of this compound to 5-Aminophthalazine
| Reagent | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium hydrogensulfite | Tetrahydrofuran/Water | 50 | 15 min | 67 | nih.gov |
| Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | pnas.org |
Nucleophilic Aromatic Substitution Reactions
The electron-withdrawing nature of the nitro group and the nitrogen atoms in the phthalazine ring system makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comdoubtnut.com This reactivity allows for the introduction of a variety of substituents onto the phthalazine core.
Reactivity at the Nitro-Substituted Position
The presence of the nitro group at the 5-position significantly activates the phthalazine ring towards nucleophilic attack. doubtnut.com Generally, in nucleophilic aromatic substitution, electron-withdrawing groups like the nitro group stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution. masterorganicchemistry.comjuniperpublishers.com This effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In the context of this compound, this enhanced reactivity can be exploited to introduce various nucleophiles at positions activated by the nitro group.
Formation of Substituted Phthalazines (e.g., 1-chlorophthalazine)
A notable example of nucleophilic aromatic substitution is the conversion of phthalazinone precursors to chlorophthalazines. For instance, 1-chlorophthalazine (B19308) hydrochloride can be synthesized from phthalazone (B110377) through chlorination mediated by phosphorus oxychloride (POCl3). pnas.org While this example does not start from this compound, it demonstrates a key transformation of the phthalazine ring system.
The synthesis of substituted phthalazines is a broad field, with numerous methods available to introduce a wide array of functional groups. journaljpri.comclockss.org For instance, 1,4-dichloro-6-nitrophthalazine (B3048170) is a known compound, suggesting that nucleophilic substitution reactions on nitrated phthalazine precursors are synthetically accessible. ambeed.comshachemlin.com The synthesis of various 4-benzylamino-1-chloro-6-substituted phthalazines, including nitro-substituted derivatives, has been reported, highlighting the utility of these compounds as intermediates. nih.gov
Cycloaddition Reactions Involving the Phthalazine Ring
The phthalazine ring system can participate in cycloaddition reactions, acting as a diene component in Diels-Alder reactions. researchgate.net This reactivity opens up avenues for the construction of complex polycyclic systems. Research has shown that phthalazine can undergo cycloaddition with certain dienophiles, although these reactions can sometimes require harsh conditions. researchgate.net
Computational studies have explored the mechanism of Diels-Alder reactions between phthalazine and various anionic dienophiles. researchgate.net These studies indicate a clear regioselectivity, with the attack preferentially occurring at the pyridazine (B1198779) ring rather than the benzene (B151609) ring, due to the lower aromaticity of the pyridazine portion. researchgate.net While these studies focus on the parent phthalazine, the electronic modifications introduced by the nitro group in this compound could influence the reactivity and selectivity of such cycloaddition reactions. Further experimental and computational work is needed to fully explore the potential of this compound in this area.
Diels-Alder Reactions with this compound
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings. In the context of this compound, the electron-withdrawing nature of the nitro group and the inherent electron deficiency of the phthalazine ring system make it a suitable candidate for specific types of Diels-Alder reactions.
This compound participates in inverse electron-demand Diels-Alder (IEDDA) reactions, a variant where an electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgnih.gov This reactivity is attributed to the electron-deficient nature of the phthalazine nucleus, which is further enhanced by the presence of the nitro group. nih.gov IEDDA reactions are valuable for synthesizing a variety of heterocyclic and carbocyclic compounds. medsci.org
Typically, these reactions with azadienes like phthalazine are conducted at high temperatures. However, the introduction of electron-withdrawing groups on the 1,2-diazine system can facilitate the reaction. nih.gov Lewis acid catalysis has been explored to promote IEDDA reactions, though with limited success for heterocyclic azadienes. nih.gov
The regioselectivity of Diels-Alder reactions involving this compound can be influenced by the nature of the reactants and the reaction conditions. In a silver-catalyzed formal inverse electron-demand Diels-Alder reaction with siloxy alkynes, this compound produced the corresponding cycloadduct in good yield, although with lower regioselectivity compared to other substituted phthalazines like 1-chlorophthalazine. nih.gov The regiochemical outcome in Diels-Alder reactions is generally governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.com
Table 1: Reaction of this compound in a Silver-Catalyzed IEDDA Reaction. nih.gov
| Entry | Diazine | Alkyne | Catalyst Loading (mol%) | Conditions | Yield (%) | Regioselectivity |
| 1 | This compound | Siloxy alkyne | 5 | CH₂Cl₂, rt, 10 min | Good | Lower |
Inverse Electron-Demand Diels-Alder Reactions
Metal-Catalyzed Cycloadditions
Metal catalysis offers an alternative and often more efficient pathway for cycloaddition reactions that may otherwise require harsh conditions or fail to proceed. In the case of this compound, a silver-catalyzed formal inverse electron-demand Diels-Alder reaction has been successfully developed. nih.gov This reaction proceeds under mild conditions with low catalyst loadings to afford siloxy naphthalenes and anthracenes in good to high yields. nih.gov The use of a silver catalyst, such as silver triflate (AgOTf), was found to be effective in promoting the cycloaddition, which was sluggish or ineffective with common Lewis acids like MgCl₂, ZnBr₂, and TiCl₄. nih.gov
The proposed mechanism suggests that the silver ion coordinates to the phthalazine, rendering it more electron-deficient and thus lowering the activation energy for a concerted IEDDA reaction. nih.gov
Table 2: Metal-Catalyzed Cycloaddition of this compound. nih.gov
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield |
| AgOTf | 5 | CH₂Cl₂ | Room Temperature | 10 min | 57% |
Hydrolysis and Decomposition Pathways
The chemical stability of this compound is influenced by its susceptibility to hydrolysis, particularly concerning the nitro group and the potential for the phthalazine ring to undergo transformations.
Nitro compounds can undergo hydrolysis under certain conditions, although tertiary nitro compounds are generally resistant to hydrolysis by hydrochloric acid due to the absence of an α-hydrogen. nowgonggirlscollege.co.in In the context of this compound, the nitro group is attached to an aromatic ring, which generally confers greater stability. However, studies have indicated that this compound can undergo rapid hydrolysis on silica (B1680970) gel. brunel.ac.uk The electron-withdrawing nature of the nitro group can make the phthalazine ring more susceptible to nucleophilic attack, which can lead to hydrolysis or other decomposition pathways.
One of the potential decomposition or transformation products of phthalazine derivatives is the corresponding phthalazin-1(2H)-one. These compounds are of significant interest in medicinal chemistry. nih.gov While direct hydrolysis of this compound to 5-nitrophthalazin-1(2H)-one is not explicitly detailed in the provided context, the formation of phthalazinone derivatives from phthalazine precursors is a known transformation. thieme-connect.de For instance, the hydrolysis of amides by human aldehyde oxidase (hAOX) can lead to the formation of corresponding aniline (B41778) derivatives, and such enzymatic processes could potentially be involved in the metabolism of nitrophthalazines. pnas.org
Computational Chemistry and Theoretical Investigations of 5 Nitrophthalazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Nitrophthalazine at the molecular level. These methods, particularly Density Functional Theory (DFT), have been employed to elucidate its electronic characteristics and predict its chemical behavior.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules like this compound. researchgate.net By approximating the electron density of the molecule, DFT methods can accurately and efficiently calculate various molecular properties. researchgate.net
The electronic properties of this compound are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the molecule's reactivity towards nucleophiles and electrophiles. nih.govmdpi.com
The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the most probable site for accepting electrons. nih.govmdpi.com For this compound, the presence of the electron-withdrawing nitro group significantly influences the energy and localization of these orbitals. The nitro group lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. acs.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govacs.org A smaller gap suggests higher reactivity. acs.org
Computational studies on related phthalazine (B143731) derivatives have shown that the HOMO is typically distributed over the phthalazine ring system, while the LUMO is often localized on the heterocyclic ring and any electron-withdrawing substituents. ksu.edu.sa For this compound, the LUMO is expected to have significant density on the carbon atoms of the phthalazine ring, particularly those activated by the nitro group. acs.org
Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Phthalazine Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This table is illustrative and based on general values for phthalazine derivatives. Actual values for this compound would require specific calculations.
Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. rsc.org One such important descriptor is Parr's electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. rsc.org This index has been used to establish relationships between a molecule's electrophilicity and its biotransformation. acs.org
For a series of compounds, including this compound, the Parr's electrophilicity index has been calculated to assess its potential as a substrate for enzymes like human aldehyde oxidase (hAOX). acs.org While a higher electrophilicity is often associated with increased reactivity, studies have shown that this index alone is not always sufficient to predict metabolic susceptibility, indicating that other factors such as the molecule's orientation within an enzyme's active site are also critical. acs.org
Table 2: Global Reactivity Descriptors for a Representative Phthalazine Derivative
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.67 |
Note: This table is illustrative and based on general principles of reactivity descriptors. Specific values for this compound would require dedicated calculations.
DFT calculations are instrumental in predicting the most likely sites for chemical reactions on the this compound molecule and elucidating the mechanisms of these reactions. researchgate.netresearchgate.net By mapping the electrostatic potential (ESP) and analyzing the distribution of frontier orbitals, researchers can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
For this compound, the presence of the nitro group makes the phthalazine ring electron-deficient, activating it towards nucleophilic aromatic substitution (SNAr) reactions. nih.gov Computational studies can model the entire reaction pathway, including the formation of intermediates like the Meisenheimer complex and the associated transition states, to determine the activation energies and predict the most favorable reaction mechanism (stepwise vs. concerted). nih.govresearchgate.net These theoretical predictions are crucial for understanding the reactivity observed in experimental settings. acs.org For instance, DFT calculations can help rationalize why a particular isomer is formed in a substitution reaction.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgresearchgate.net These simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological macromolecule like an enzyme. ksu.edu.saacs.org
Density Functional Theory (DFT) Studies
Reactivity Descriptors (e.g., Parr's Electrophilicity Index)
Structure-Reactivity and Structure-Metabolism Relationships
Computational studies play a vital role in establishing structure-reactivity relationships (SRRs) and structure-metabolism relationships (SMRs). These relationships aim to correlate the chemical structure of a molecule with its reactivity and metabolic fate.
For this compound, computational models have been used to understand its metabolic stability. acs.org Specifically, its susceptibility to metabolism by enzymes like human aldehyde oxidase (hAOX) has been investigated. acs.org It was noted that while the presence of an electron-withdrawing group like the nitro group might be expected to increase susceptibility to AOX-mediated metabolism, this is not always the case. acs.org The metabolic stability of this compound was compared to its parent compound, phthalazine, and the corresponding amino derivative, 5-aminophthalazine. acs.org Such studies, which combine experimental data with computational analysis, are crucial for predicting the metabolic profile of new drug candidates. mdpi.comacs.org The insights gained from these computational approaches help in designing molecules with improved metabolic stability.
In silico Prediction of Metabolic Stability
Research into a series of phthalazine derivatives has shown that this compound is significantly more metabolically stable compared to both its parent compound, phthalazine, and its amino-substituted counterpart, 5-amino-phthalazine. unito.it This finding is somewhat counterintuitive, as the presence of a strong electron-withdrawing group like the nitro group would typically be expected to decrease metabolic stability. unito.it
Table 1: Comparative Metabolic Stability in Human Liver Cytosol (HLC)
| Compound | Substituent | Relative Stability |
|---|---|---|
| This compound | 5-NO₂ | High |
| Phthalazine | None | Moderate |
| 5-Amino-phthalazine | 5-NH₂ | Low |
This table illustrates the observed metabolic stability of this compound relative to related compounds, based on findings from literature. unito.it
Correlation with Aldehyde Oxidase (AOX) Susceptibility
Aldehyde oxidase (AOX) is a key cytosolic enzyme involved in the phase I metabolism of a wide variety of compounds, particularly N-heterocycles. evotec.comdrughunter.com It catalyzes the oxidation of electron-deficient carbon atoms located ortho to a nitrogen atom. pnas.org Therefore, susceptibility to AOX is often linked to the electronic properties of the heterocyclic ring. unito.it
A crucial step in AOX-catalyzed metabolism is the nucleophilic attack by a hydroxyl group from the enzyme's molybdenum cofactor. unito.it Computational studies, including those using density functional theory (DFT), are employed to predict sites of AOX metabolism in heterocyclic compounds. unito.it For phthalazine derivatives, an interesting discrepancy has been observed. While compounds with electron-withdrawing groups are expected to be more susceptible to AOX, this compound demonstrates significantly higher stability (and thus lower susceptibility) than phthalazine and 5-amino-phthalazine. unito.it This suggests that while the electronic character of the substrate is important, other factors, such as the molecule's exposure to the catalytic site or subsequent steps in the reaction mechanism like hydride displacement, must also be considered for an accurate prediction of AOX liability. unito.it
Influence of Electron-Withdrawing Groups on Reactivity
The nitro group (–NO₂) is a potent electron-withdrawing group (EWG). chemguideforcie.co.uk EWGs decrease the electron density of an attached aromatic ring system through both inductive and resonance effects. ic.ac.uksavemyexams.com This deactivation makes the ring less susceptible to electrophilic attack. libretexts.org Conversely, the reduced electron density makes the ring more vulnerable to nucleophilic attack. unito.it
In the case of this compound, the nitro group renders the phthalazine ring electron-deficient. unito.it This property is central to its expected reactivity, particularly concerning metabolism by enzymes like AOX, which initiate their catalytic cycle via nucleophilic attack. unito.itpnas.org The observed high metabolic stability of this compound, despite the presence of the strong EWG, presents a fascinating case. unito.it It indicates that a simple analysis based on the electron-withdrawing nature of the substituent alone is insufficient to predict its metabolic fate. unito.it This highlights the complexity of structure-metabolism relationships, where factors beyond simple electronic effects play a critical role in determining the ultimate reactivity and stability of the molecule in a biological system. unito.it
Theoretical Spectroscopic Analysis
Theoretical spectroscopic analysis is a vital tool in chemical research, allowing for the prediction and interpretation of spectra. uochb.cz Computational methods can model spectroscopic data, aiding in structure elucidation and the understanding of molecular properties. aip.org
Prediction of NMR Chemical Shifts for Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining molecular structure. nmrdb.org Computational tools can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. chemaxon.comcaspre.ca These predictions are typically based on models that consider the molecule's topology and electronic environment, often employing methods like Density Functional Theory (DFT). rsc.orgschrodinger.com
For a molecule like this compound, computational prediction of NMR spectra would be highly valuable for distinguishing it from its structural isomers, such as 6-nitrophthalazine. Each isomer would present a unique set of chemical shifts for its protons and carbons due to the different electronic environment surrounding each nucleus. By comparing the theoretically predicted spectra of all possible isomers with the experimental data, chemists can confidently assign the correct structure.
Table 2: Illustrative Example of Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Position | This compound (Predicted) | 6-Nitrophthalazine (Predicted) |
|---|---|---|
| H-1 | 9.85 | 9.70 |
| H-4 | 9.60 | 9.70 |
| H-6 | 8.20 | - |
| H-7 | 7.90 | 8.50 |
| H-8 | 8.40 | 8.30 |
Note: This table is a hypothetical illustration of how computational models would predict different chemical shifts for isomers. Actual values would be generated using specialized software.
Computational Modeling of Spectroscopic Data
Computational modeling extends beyond NMR to a wide range of spectroscopic techniques, including infrared (IR), UV-Visible (UV-Vis), and Raman spectroscopy. uochb.czaip.org These simulations play a crucial role in interpreting experimental results by correlating spectral features with specific molecular properties like structure, electronic transitions, and vibrational modes. aip.org
For this compound, computational modeling could be used to:
Predict Vibrational Frequencies: Calculate the IR spectrum to identify characteristic vibrational modes associated with the nitro group (–NO₂) and the phthalazine ring system.
Simulate Electronic Transitions: Use time-dependent DFT (TD-DFT) to predict the UV-Vis spectrum, helping to understand the electronic structure and the nature of its absorption bands. rsc.org
Analyze Complex Spectra: For intricate experimental data, computational modeling provides a basis for assignment and interpretation, offering insights into the molecule's fundamental physical and chemical properties. uochb.cz
The integration of computational spectroscopy with experimental work provides a more complete and detailed understanding of the molecular characteristics of this compound.
Derivatives and Analogues of 5 Nitrophthalazine: Synthesis and Research Applications
Synthesis of Functionalized 5-Nitrophthalazine Analogues
The chemical reactivity of this compound allows for the introduction of diverse substituents, leading to the generation of novel analogues with potential therapeutic value. Synthetic strategies have been developed to introduce substituents at various positions of the phthalazine (B143731) ring, creating libraries of compounds for biological screening.
1-Substituted 5-Nitrophthalazines (e.g., 1-Methoxy-5-nitrophthalazine (B1513508), 1-Methyl-5-nitrophthalazine)
A preparative method for synthesizing 1-substituted 5-nitrophthalazines involves the photolysis of o-nitrobenzaldehyde N-acylhydrazones. thieme-connect.com This photochemical reaction provides a convenient route to access derivatives with various substituents at the 1-position. For instance, specific 1-substituted derivatives such as 1-methyl-5-nitrophthalazine and 1-benzyl-5-nitrophthalazine have been synthesized using this approach. molaid.com
While not a 5-nitro isomer, the synthesis of 1-methoxy-7-nitrophthalazine has been achieved by reacting crude 1-chloro-7-nitrophthalazine (B13060218) with methanolic sodium methoxide. rsc.org This nucleophilic substitution reaction, where a methoxy (B1213986) group displaces a chloro substituent, is a common strategy in phthalazine chemistry that could be applicable to the synthesis of 1-methoxy-5-nitrophthalazine from a suitable halogenated precursor.
| Compound Name | Synthetic Method | Precursor(s) | Reference |
| 1-Substituted 5-Nitrophthalazines | Photolysis | o-Nitrobenzaldehyde N-Acylhydrazones | thieme-connect.com |
| 1-Benzyl-5-nitrophthalazine | Photolysis of N'-(2-nitrobenzylidene)-2-phenylacetohydrazide | N'-(2-nitrobenzylidene)-2-phenylacetohydrazide | molaid.com |
| 1-Methoxy-7-nitrophthalazine | Nucleophilic substitution | 1-Chloro-7-nitrophthalazine, Sodium methoxide | rsc.org |
Imidazole-Containing Nitrophthalazine Derivatives
A series of nitrophthalazine derivatives incorporating an imidazole (B134444) ring have been synthesized and evaluated for their biological properties. lshtm.ac.uknih.gov Although detailed studies have focused on isomers like 8-nitrophthalazine, the synthetic strategies can be adapted for the 5-nitro analogues. The synthesis typically involves the reaction of a halogenated nitrophthalazine with an appropriate imidazole-containing amine. For example, the synthesis of 1-(2-(imidazol-4-yl)ethylamino)-4-chloro-8-nitrophthalazine was reported, highlighting a potential pathway for creating imidazole-functionalized 5-nitrophthalazines. nih.gov These compounds are of interest in medicinal chemistry due to their potential as therapeutic agents. lshtm.ac.uknih.govdntb.gov.uaucm.esibsgranada.es
Halogenated this compound Derivatives (e.g., 1,4-dichloro-5-nitrophthalazine)
Halogenated derivatives of this compound are valuable intermediates for further functionalization through nucleophilic substitution or cross-coupling reactions. The compound 1,4-dichloro-5-nitrophthalazine (B13694951) is a key example of this class. molaid.com The synthesis of related dichlorinated phthalazinediones, such as 6,7-dichloro-5,8-phthalazinedione, has been achieved starting from this compound. koreascience.kr This multi-step process involves the reduction of the nitro group, followed by chloroxidation, demonstrating a route to introduce chlorine atoms onto the phthalazine core. koreascience.kr
Phthalazine-5,8-dione (B136333) Derivatives
Phthalazine-5,8-diones are a class of compounds that have been investigated for their biological activities. The synthesis of the parent phthalazine-5,8-dione can be accomplished from this compound. nih.gov In a reported procedure, this compound is treated with sodium hydrogen sulfite (B76179) in aqueous tetrahydrofuran (B95107). researchgate.net This reaction converts the nitrated phthalazine into the corresponding dione, which can then be used as a scaffold for developing other derivatives. nih.govresearchgate.net
| Starting Material | Reagents | Product | Reference |
| This compound | Sodium hydrogen sulfite, Tetrahydrofuran/Water | Phthalazine-5,8-dione | nih.govresearchgate.net |
Research Applications in Medicinal Chemistry
Derivatives of this compound have emerged as promising scaffolds in the search for new therapeutic agents, particularly in the field of oncology.
Antimetastatic Research
The process of metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. researchgate.net Consequently, there is significant interest in discovering and developing antimetastatic agents.
Research into inhibitors of ezrin, a protein implicated in tumor metastasis, has utilized this compound as a key starting material. nih.gov In this context, this compound was converted to phthalazine-5,8-dione, which served as a core structure for the synthesis of potential ezrin inhibitors aimed at treating metastatic osteosarcoma. nih.gov The development of small molecules that can inhibit the processes of cell migration and invasion is a key strategy in antimetastatic research. researchgate.netnih.gov The derivatives of this compound represent a class of compounds being explored for this purpose. nih.govresearchgate.net
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer cells is a primary cause of mortality in cancer patients. A key process in metastasis is the ability of cancer cells to migrate and invade surrounding tissues. nih.gov Ezrin, a protein that links the actin cytoskeleton to the cell membrane, plays a crucial role in these processes. nih.govmdpi.com Consequently, inhibiting ezrin function is a promising strategy for developing anti-metastatic therapies. mdpi.com
Ezrin Inhibitors and Analogues
Research has focused on developing small molecule inhibitors that can disrupt the function of ezrin. nih.govmdpi.com One such small molecule, NSC668394, was identified for its ability to bind to ezrin and inhibit cell migration and invasion both in laboratory settings and in living organisms. nih.gov This discovery spurred the design and synthesis of analogues of NSC668394, with the goal of creating more potent and effective anti-metastatic agents. nih.gov
In the synthesis of these analogues, this compound serves as a key intermediate. nih.govresearchgate.net For example, a series of heterocyclic-dione analogues were developed, leading to the identification of compounds 21k and 21m as promising novel anti-metastatic agents. nih.gov These compounds demonstrated the ability to reduce the phosphorylation of ezrin at a specific site (T567), a critical step for its activation, without altering the total amount of ezrin protein in the cells. nih.gov
| Compound | Description | Research Finding |
| NSC668394 | A small molecule inhibitor that binds to ezrin. | Inhibits in vitro and in vivo cell migration, invasion, and metastatic colony survival. nih.gov |
| Analogues 21k and 21m | Heterocyclic-dione analogues of NSC668394. | Resulted in reduced T567 phosphorylation of ezrin, indicating potential as novel antimetastatic agents. nih.gov |
Antiparasitic Activity
Derivatives of this compound have also demonstrated significant potential as antiparasitic agents, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govacs.org
Activity against Trypanosoma cruzi (Chagas Disease)
Chagas disease, or American trypanosomiasis, is a potentially life-threatening illness caused by Trypanosoma cruzi. who.intwikipedia.orgmayoclinic.org The parasite is primarily transmitted to humans by "kissing bugs". wikipedia.orgmayoclinic.orgpaho.org The disease has both an acute and a chronic phase, and if left untreated, can lead to serious cardiac and digestive complications. wikipedia.orgmayoclinic.orgpaho.orgnih.gov Current treatments, such as benznidazole (B1666585) and nifurtimox, have limitations, creating an urgent need for new and more effective drugs. nih.govfrontiersin.org
Researchers have synthesized and evaluated a series of new phthalazine derivatives containing imidazole rings and a nitro group. nih.gov One particular 8-nitrosubstituted compound was found to be more active against T. cruzi and less toxic to host cells than the reference drug, benznidazole. nih.gov This compound significantly reduced the infectivity rate in cell cultures and decreased the resurgence of parasites in immunodeficient mice. nih.gov
| Compound | Target Organism | Key Findings |
| 8-nitrosubstituted phthalazine derivative | Trypanosoma cruzi | More active and less toxic than benznidazole in vitro. nih.gov Reduced infectivity and parasitemia in vivo. nih.gov |
| Monoalkylamino substituted derivatives 2 and 4 | Trypanosoma cruzi | More active in vitro and less toxic than their disubstituted analogues and benznidazole. acs.org Showed significant parasitemia inhibition in vivo. acs.org |
Structure-Activity Relationships in Nitroheterocycles
The antiparasitic activity of nitroheterocyclic compounds is closely linked to their chemical structure. researchgate.net The presence and position of the nitro group, along with other substituents, significantly influence their efficacy against T. cruzi. nih.govnih.gov For instance, studies on 5-nitroindazole (B105863) derivatives have shown that the introduction of electron-withdrawing substituents can enhance trypanocidal activity. nih.gov Similarly, in a series of phthalazine derivatives, monoalkylamino substituted compounds were found to be more active and less toxic than their disubstituted counterparts. acs.org This highlights the importance of understanding structure-activity relationships in the design of new and more potent antiparasitic drugs. nih.govnih.gov
Inhibition of Parasitic Enzymes (e.g., Fe-SOD)
One of the proposed mechanisms of action for these antiparasitic compounds is the inhibition of essential parasite enzymes. nih.govacs.org Trypanosoma cruzi possesses an iron-containing superoxide (B77818) dismutase (Fe-SOD) that is crucial for protecting the parasite from oxidative stress. nih.govscielo.br This enzyme is a key target for drug development as it is absent in humans. scielo.br
Several phthalazine derivatives have been shown to be potent and selective inhibitors of T. cruzi Fe-SOD. nih.govacs.org Molecular modeling studies suggest that these compounds interact with the H-bonding system of the iron atom in the enzyme's active site. nih.govacs.org The inhibition of this vital enzyme leads to extensive cytoplasm destruction and ultimately, the death of the parasite. nih.govacs.org
Anticancer Research
The application of this compound and its derivatives extends to anticancer research. smolecule.comnih.gov Some phthalazine derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis. smolecule.com The unique structural features of this compound-1-carbonitrile, for example, make it a person of interest as a lead compound for the development of new anticancer drugs. smolecule.com The field of anticancer research is vast, with numerous derivatives of various parent compounds, such as tryptanthrin (B1681603) and camptothecin, being investigated for their therapeutic potential. biochempeg.comnih.gov The exploration of arylpiperazine derivatives has also emerged as a significant area of interest in medicinal chemistry for cancer treatment. mdpi.com
Anti-inflammatory Potential
Derivatives of this compound have emerged as a subject of interest in the search for new anti-inflammatory agents. csuc.cat The phthalazine scaffold is recognized as a significant pharmacophore, and its derivatives have been investigated for their ability to inhibit various enzymes involved in the inflammatory cascade. researchgate.net Research has shown that the anti-inflammatory effects of certain heterocyclic compounds, including those related to phthalazine, can be attributed to their inhibitory action against key inflammatory mediators. rsc.orgnih.gov These mediators include prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α). rsc.orgmdpi.com
The mechanism of action for these compounds often involves the downregulation of enzymes like cyclooxygenase-2 (COX-2) and the inhibition of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in orchestrating inflammatory responses. rsc.orgmdpi.com For example, studies on analogous compounds have demonstrated that specific structural features can lead to potent inhibition of nitric oxide (NO) production in stimulated macrophage cells. nih.gov The development of phthalazine derivatives as anti-inflammatory agents focuses on synthesizing molecules that can effectively target these pathways, potentially offering new therapeutic strategies. mdpi.commdpi.com
Cardiovascular Agents (e.g., RhoA Inhibitors)
In the field of cardiovascular research, derivatives of this compound have been specifically investigated as a foundation for developing small molecule inhibitors of RhoA. researchgate.net The RhoA/Rho-kinase (ROCK) signaling pathway is a crucial regulator of various cellular processes, and its over-activation is implicated in cardiovascular diseases such as hypertension. researchgate.netnih.gov Inhibitors of this pathway have emerged as a promising therapeutic approach. researchgate.netrsc.org
Research has detailed the use of a this compound intermediate in the design and synthesis of a series of small molecule RhoA inhibitors. researchgate.net Through structure-based virtual screening and subsequent chemical synthesis, compounds were developed that showed high inhibition activities against RhoA, with some demonstrating IC50 values in the low micromolar range. researchgate.net Pharmacological assays confirmed that select derivatives exhibited significant vasorelaxation effects, highlighting their potential as leads for developing more potent cardiovascular agents. researchgate.net The pursuit of specific Rho-kinase inhibitors based on heterocyclic scaffolds like phthalazine continues to be an active area of drug design. nih.govgoogle.com
**5.3. Applications in Materials Science
Phthalazine derivatives have been identified as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments such as hydrochloric acid (HCl). acs.orgcapes.gov.brresearchgate.net The primary mechanism of protection involves the adsorption of the organic inhibitor molecules onto the metal surface. acs.orgelmergib.edu.ly This process forms a protective barrier that isolates the steel from the corrosive medium, thereby blocking both anodic and cathodic reactions. researchgate.net
The effectiveness of phthalazine derivatives as corrosion inhibitors is largely attributed to their molecular structure. acs.org The presence of heteroatoms (nitrogen) and π-electrons within the aromatic phthalazine ring system facilitates strong adsorption onto the metal surface through coordinate bonding with vacant d-orbitals of iron atoms. researchgate.netmdpi.com Studies have shown that the inhibition efficiency increases with the concentration of the phthalazine derivative, indicating that greater surface coverage leads to enhanced protection. researchgate.netnih.gov Quantum chemical calculations and molecular dynamic simulations have been used to support these experimental findings, correlating the electronic properties of the molecules with their inhibition performance. capes.gov.brdergipark.org.tr
The unique structural and electronic properties of this compound and its analogues make them valuable building blocks for the creation of new functional materials. smolecule.combrunel.ac.uk The combination of the electron-withdrawing nitro group and the stable, planar phthalazine ring system provides a platform for designing materials with specific optical and electronic characteristics. smolecule.com
These compounds are of interest in the development of advanced materials for applications in electronics and optoelectronics. rsc.org The synthesis of polyheterocyclic compounds and polymers incorporating the phthalazine moiety is an area of ongoing research. brunel.ac.ukrsc.org By chemically modifying the core structure, scientists aim to control properties like electronic conductivity, thermomechanical stability, and electrochemical behavior to create novel materials for devices such as sensors, next-generation batteries, and components for organic electronics. The versatility of the phthalazine scaffold allows for its integration into a wide array of complex molecular architectures, paving the way for materials with tailored functionalities. rsc.org
Conclusion and Future Research Directions
Summary of Key Findings on 5-Nitrophthalazine Research
Research on this compound and its closely related derivatives has established a foundational understanding of its chemical behavior and potential utility. The presence of the nitro group at the 5-position significantly influences the electronic properties of the phthalazine (B143731) ring system, making it a key subject for investigation.
Synthesis: The synthesis of this compound is typically achieved through the nitration of phthalazine. pnas.org A common method involves using a mixture of concentrated nitric and sulfuric acids. smolecule.com This foundational reaction provides the starting material for a variety of derivatives. One documented synthesis of a this compound intermediate resulted in a 56% yield, appearing as a light yellow solid. researchgate.net
Chemical Properties: this compound is a heterocyclic compound with the molecular formula C8H5N3O2. nih.gov The nitro group is a strong electron-withdrawing group, which impacts the reactivity of the phthalazine core. This property is crucial for subsequent chemical modifications. The compound is characterized by its bicyclic structure, consisting of two fused aromatic rings which contribute to its stability. smolecule.com
Reactivity and Derivatives: The nitro group can be reduced to an amine, which significantly alters the compound's reactivity and biological profile. smolecule.com This amino derivative serves as a precursor for creating a wider range of functionalized molecules. pnas.org Furthermore, the phthalazine structure itself can undergo various reactions. For instance, derivatives like this compound-1-carbonitrile can undergo nucleophilic substitution at the carbonitrile group and participate in cycloaddition reactions. smolecule.com The core phthalazine ring system is a versatile pharmacophore, making its derivatives, including those starting from this compound, valuable in medicinal chemistry. pharmainfo.in
| Property | Value |
|---|---|
| Molecular Formula | C8H5N3O2 |
| Molecular Weight | 175.14 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| Canonical SMILES | C1=CC2=CN=NC=C2C(=C1)N+[O-] nih.gov |
| Hydrogen Bond Acceptor Count | 4 nih.gov |
| Exact Mass | 175.038176411 Da nih.gov |
Emerging Trends in Phthalazine Chemistry
The broader field of phthalazine chemistry is experiencing dynamic growth, driven by the diverse biological activities exhibited by its derivatives. sci-hub.se These trends provide a context for the future potential of this compound-based research.
Anticancer Agents: A significant trend is the development of phthalazine derivatives as anticancer agents. researchgate.net They have been shown to inhibit various targets crucial for cancer cell proliferation and survival, such as protein kinases, topoisomerases, and receptor tyrosine kinases. researchgate.netresearchgate.net Specifically, phthalazine derivatives are being extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. ekb.egnih.govaphrc.org
Enzyme Inhibition: Phthalazine derivatives are recognized as potent inhibitors of various enzymes. Besides VEGFR-2, they have shown inhibitory activity against Poly (ADP-ribose) polymerase (PARP), which is critical in DNA repair and a target in cancer therapy. sci-hub.seosf.io Aldose reductase and phosphodiesterase (PDE) are other enzymes targeted by phthalazine compounds. sci-hub.se
Diverse Pharmacological Activities: The versatility of the phthalazine scaffold has led to the discovery of a wide spectrum of biological activities. pharmainfo.in These include antimicrobial, anticonvulsant, anti-inflammatory, antihypertensive, and antidiabetic properties. pharmainfo.inekb.eg This broad range of activities continues to fuel interest in synthesizing and screening new phthalazine derivatives. pharmainfo.in
Green Synthesis: There is a growing trend towards developing more environmentally friendly, efficient, and high-yield synthetic methods for phthalazine derivatives, such as using microwave irradiation. researchgate.net
Future Directions for this compound Investigations
Building on the current knowledge base and emerging trends, future research on this compound is poised to expand in several key directions. The strategic position of the nitro group offers numerous possibilities for creating novel and functional molecules.
Future work will likely focus on developing more efficient and versatile synthetic routes starting from this compound. This includes exploring novel catalysts and reaction conditions to improve yields and introduce a wider range of functional groups. The development of one-pot, multi-component reactions to build complex molecules from simple precursors is a particularly attractive strategy. researchgate.net Research into new methods for the functionalization of the phthalazine core, beyond the simple reduction of the nitro group, will be crucial for creating diverse chemical libraries for screening.
While many phthalazine derivatives have shown promising biological activity, a deeper understanding of their mechanisms of action is often needed. Future studies should focus on elucidating how this compound derivatives interact with their biological targets at a molecular level. This involves identifying specific binding sites, understanding structure-activity relationships (SAR), and clarifying the downstream cellular effects. researchgate.net For instance, investigating the precise mechanisms by which nitro-phthalazines induce apoptosis in cancer cells or inhibit microbial growth will be critical for rational drug design. researchgate.netontosight.ai
Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery. ajchem-b.com Future research on this compound will benefit greatly from the application of advanced computational methods.
Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR and 3D-QSAR models can be developed to predict the biological activity of new this compound derivatives, guiding the synthesis of more potent compounds. nanobioletters.comsemanticscholar.org
Molecular Docking: Docking studies can predict the binding affinities and interaction patterns of these molecules with their target proteins, such as VEGFR-2 or other enzymes, providing insights for designing more selective and effective inhibitors. aphrc.orgnih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will help in the early identification of drug candidates with favorable pharmacokinetic profiles. nih.gov
| Computational Approach | Application in this compound Research |
|---|---|
| 3D-QSAR Modeling | To establish a correlation between the 3D structure of derivatives and their biological activity, guiding the design of new potent inhibitors. semanticscholar.org |
| Molecular Docking | To predict the binding modes and affinities of this compound derivatives within the active sites of target enzymes like VEGFR-2. aphrc.orgnih.gov |
| Molecular Dynamics (MD) Simulation | To study the stability of the ligand-protein complex over time, confirming the binding interactions predicted by docking. nih.gov |
| In silico ADMET Profiling | To predict the pharmacokinetic and toxicity properties of designed compounds early in the drug discovery process. nih.gov |
The unique properties of the this compound scaffold can be harnessed to develop novel therapeutic agents and advanced materials.
Targeted Therapies: The focus on VEGFR-2 inhibition provides a clear path toward developing targeted cancer therapies. benthamscience.com Future work could involve designing this compound derivatives that are highly selective for specific kinase domains, potentially reducing off-target effects. The scaffold could also be explored for developing agents against other diseases, such as Chagas disease, where imidazole-containing nitrophthalazine derivatives have shown activity. researchgate.netmdpi.com
Functional Materials: The electronic properties imparted by the nitro group make this compound derivatives interesting candidates for materials science applications. smolecule.com They could be explored for the development of materials with specific optical or electronic characteristics, such as those used in organic light-emitting diodes (OLEDs). amadischem.comambeed.com
Q & A
Q. What are the standard methods for synthesizing 5-Nitrophthalazine with high purity, and how can researchers optimize yield?
- Methodological Answer : Synthesis typically involves nitration of phthalazine derivatives under controlled conditions. For example, analogous nitro-aromatic compounds (e.g., 5-nitrophenyl triazoles) are synthesized via nitration using nitric acid/sulfuric acid mixtures, followed by purification via recrystallization from ethanol or chromatography . Key steps include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of phthalazine precursor to nitrating agent to minimize side products.
- Temperature control : Reactions are conducted at 0–5°C to prevent over-nitration or decomposition.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for high-purity isolation (>95% by HPLC) .
- Data Table :
| Parameter | Optimal Condition | Yield Range | Purity (%) |
|---|---|---|---|
| Nitration temperature | 0–5°C | 70–80% | >95 |
| Solvent for recrystallization | Ethanol | 75–85% | 98–99 |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identify nitro (N–O) stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, and aromatic C–H bending at ~750 cm⁻¹ .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic proton signals at δ 8.2–8.5 ppm (meta/para nitro effects) and δ 7.6–7.9 ppm (phthalazine ring protons) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time (~6.2 min) should match reference standards .
- Elemental analysis : Verify %C, %H, %N (theoretical for C₈H₅N₃O₂: C 53.04%, H 2.78%, N 23.20%) .
Q. How can researchers ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer : Follow standardized protocols for reagent handling (e.g., anhydrous conditions for nitration) and document all parameters (temperature, solvent grades, reaction time). Use internal standards (e.g., deuterated solvents for NMR) and replicate experiments ≥3 times. Cross-validate results with independent techniques (e.g., HPLC + melting point analysis; mp >300°C for this compound ). Publish full experimental details in supplementary materials per journal guidelines .
Advanced Research Questions
Q. What factors contribute to inconsistent spectral data (e.g., NMR splitting patterns) in this compound derivatives, and how can these contradictions be resolved?
- Methodological Answer : Contradictions may arise from:
- Tautomerism : The phthalazine ring can exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to observe dynamic equilibria .
- Solvent effects : Polar solvents (DMSO) stabilize specific resonance structures. Compare spectra in multiple solvents (CDCl₃ vs. DMSO-d₆) .
- Impurity interference : Trace solvents or side products (e.g., unreacted phthalazine) may split signals. Employ HSQC or COSY NMR to assign peaks conclusively .
Q. How can researchers design experiments to study the thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen. Monitor mass loss at ~208°C (flash point) to identify decomposition .
- DSC (Differential Scanning Calorimetry) : Detect endothermic/exothermic events (e.g., melting at >300°C) and correlate with TGA data .
- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., NO₂, CO₂) to infer degradation mechanisms .
Q. What strategies are effective for resolving contradictions between computational predictions and experimental data (e.g., reaction yields or spectroscopic results)?
- Methodological Answer :
- Validate computational models : Compare DFT-predicted NMR chemical shifts (e.g., using Gaussian09) with experimental data. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .
- Error analysis : Quantify experimental uncertainties (e.g., ±2% yield variance due to temperature fluctuations) and model limitations (e.g., solvent effects not accounted for) .
- Iterative refinement : Re-run simulations incorporating experimental conditions (e.g., solvent dielectric constant) to reconcile discrepancies .
Q. How can this compound be functionalized for potential pharmacological applications, and what analytical challenges arise?
- Methodological Answer :
- Derivatization : Introduce amino or hydrazine groups via nucleophilic substitution (e.g., using NH₂NH₂ in ethanol ). Monitor reactivity via LC-MS to detect intermediates.
- Challenges : Nitro groups may inhibit bioactivity; reduce to amine (H₂/Pd-C) for enhanced solubility. Confirm reduction efficiency via TLC and FTIR loss of NO₂ peaks .
- Biological assays : Use standardized protocols (e.g., IC₅₀ determination in cell lines) with positive/negative controls. Report dose-response curves with error bars (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
